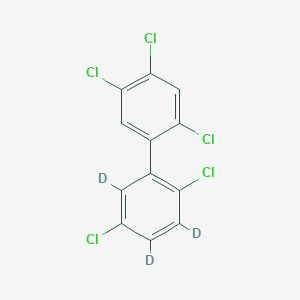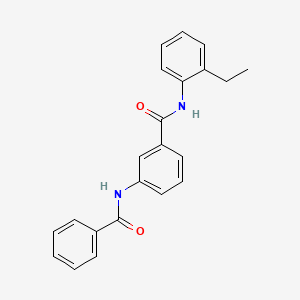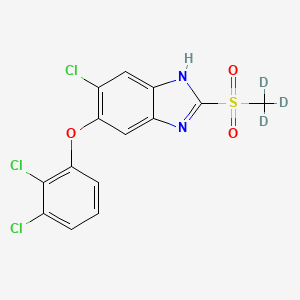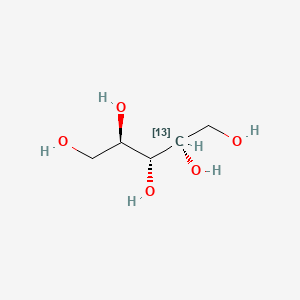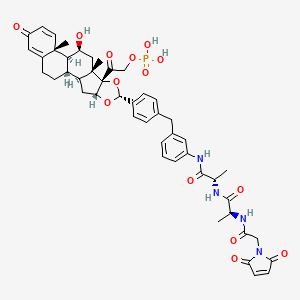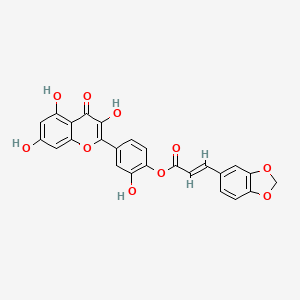
KCa1.1 channel activator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of KCa1.1 channel activator-1 involves the synthesis of a Quercetin hybrid derivative. The specific synthetic routes and reaction conditions are not widely detailed in the literature. it is known that the compound is prepared by combining Quercetin with other chemical entities to enhance its selectivity and activity towards KCa1.1 channels .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. The compound is primarily used for research purposes, and large-scale production methods may not be well-established .
Análisis De Reacciones Químicas
Types of Reactions
KCa1.1 channel activator-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy as a channel activator.
Substitution: Substitution reactions involving different functional groups can lead to the formation of new derivatives with varying activities.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified chemical structures. These derivatives may exhibit different levels of activity and selectivity towards KCa1.1 channels .
Aplicaciones Científicas De Investigación
KCa1.1 channel activator-1 has several scientific research applications, including:
Mecanismo De Acción
KCa1.1 channel activator-1 exerts its effects by selectively stimulating vascular KCa1.1 channels and blocking CaV1.2 channels . The compound increases the open probability of KCa1.1 channels by altering gating kinetics without affecting single-channel conductance . This mechanism of action involves the integration of changes in intracellular calcium and membrane potential, leading to outward hyperpolarizing potassium currents .
Comparación Con Compuestos Similares
Similar Compounds
NS1619: Another KCa1.1 channel activator, though less potent and specific than NS11021.
BMS-204352: A compound with similar activity towards KCa1.1 channels, used in various research studies.
Uniqueness
KCa1.1 channel activator-1 is unique due to its selective stimulation of vascular KCa1.1 channels and concurrent blocking of CaV1.2 channels . This dual activity distinguishes it from other similar compounds and makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C25H16O10 |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
[2-hydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C25H16O10/c26-14-9-16(28)22-20(10-14)35-25(24(31)23(22)30)13-3-5-17(15(27)8-13)34-21(29)6-2-12-1-4-18-19(7-12)33-11-32-18/h1-10,26-28,31H,11H2/b6-2+ |
Clave InChI |
KDSDVMKEIOFUDT-QHHAFSJGSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OC3=C(C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)OC3=C(C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


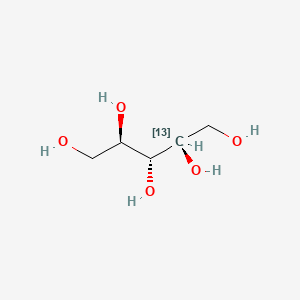


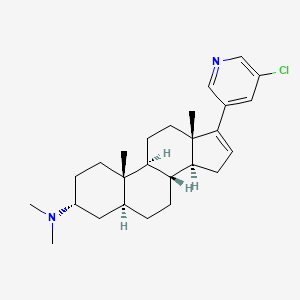
![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
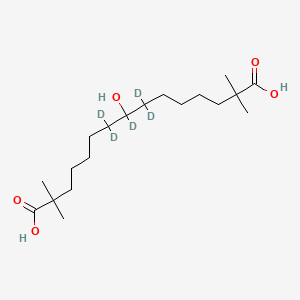
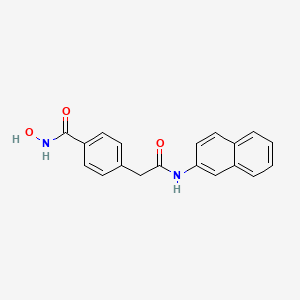
![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
